Product packaging for 3-Hexene, dinitrile(Cat. No.:CAS No. 1119-85-3)

3-Hexene, dinitrile

Cat. No.: B072079
CAS No.: 1119-85-3
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency and selectivity are paramount. 1,4-Dicyano-2-butene has found its place as a key building block, primarily due to its role as a precursor in the production of industrially significant polymers. guidechem.com Its utility stems from the ability of its functional groups—the alkene and the nitriles—to undergo a variety of chemical transformations. These reactions allow for the construction of carbon chains and the introduction of nitrogen-containing functionalities, which are crucial steps in the synthesis of numerous organic compounds.

The historical and ongoing importance of 1,4-dicyano-2-butene is closely tied to the production of adiponitrile (B1665535), a key intermediate in the manufacture of nylon. marketpublishers.comwikipedia.org Early industrial methods for adiponitrile synthesis involved the reaction of 1,4-dichloro-2-butene with sodium cyanide to produce 1,4-dicyano-2-butene, which was then hydrogenated. wikipedia.orglookchem.com While newer methods for adiponitrile production now exist, the chemistry of 1,4-dicyano-2-butene continues to be relevant in various synthetic contexts. marketpublishers.comwikipedia.org

Significance as a Versatile Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 1,4-Dicyano-2-butene is a prime example of a versatile C6 synthon, offering multiple points of reactivity for chemical modification.

The key reactions that underscore its versatility include:

Hydrogenation: The double bond and the two nitrile groups can be selectively or fully hydrogenated. Catalytic hydrogenation of the carbon-carbon double bond, followed by reduction of the nitrile groups, leads to the formation of hexamethylenediamine (B150038), another crucial monomer for nylon production. google.comgoogle.com

Isomerization: Under certain conditions, 1,4-dicyano-2-butene can be isomerized to 1,4-dicyano-1-butene. google.com This isomeric form is a liquid at room temperature, which can be more convenient for certain industrial applications. google.com

Cycloaddition Reactions: The electron-withdrawing nature of the cyano groups can influence the reactivity of the double bond, making it a potential participant in cycloaddition reactions, a powerful tool for constructing cyclic molecules.

Hydrolysis and Other Nitrile Reactions: The nitrile groups can be hydrolyzed to carboxylic acids or converted to amides, opening pathways to a wide array of other functionalized compounds. chemblink.com

Ozonolysis: The double bond can be cleaved through ozonolysis to produce smaller, functionalized molecules like cyanoacetaldehyde, a valuable intermediate in its own right. thieme-connect.de

These varied reaction pathways demonstrate the compound's utility in creating a diverse range of molecular architectures, from linear chains to complex cyclic systems.

Overview of Key Research Trajectories

Current and historical research involving 1,4-dicyano-2-butene has largely revolved around its synthesis and its application as an intermediate. Key research areas include:

Optimization of Synthesis: Research has focused on improving the efficiency and yield of 1,4-dicyano-2-butene synthesis. This includes exploring different catalysts and reaction conditions for the reaction of dichlorobutenes with cyanide sources. google.com

Catalytic Hydrogenation: A significant body of research is dedicated to the catalytic hydrogenation of 1,4-dicyano-2-butene to produce adiponitrile and subsequently hexamethylenediamine. lookchem.comgoogle.com This includes the development of more efficient and selective catalysts to maximize the yield of the desired products. lookchem.com

Isomerization Studies: The isomerization of 1,4-dicyano-2-butene to its 1-butene (B85601) isomer has been a subject of investigation to facilitate easier handling and potentially more efficient downstream reactions. google.comgoogle.com

Applications in Polymer Chemistry: Beyond its role in nylon synthesis, research explores the use of 1,4-dicyano-2-butene and its derivatives as monomers or additives in the creation of other polymers with specific properties. guidechem.comchemblink.com The nitrile groups can enhance properties like polarity and strength in the resulting polymer chains. chemblink.com

Development of Novel Synthetic Methodologies: The unique reactivity of 1,4-dicyano-2-butene continues to inspire the development of new synthetic methods. For instance, its use in biocatalytic processes for the synthesis of adiponitrile has been explored as a more environmentally friendly alternative to traditional chemical methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2 B072079 3-Hexene, dinitrile CAS No. 1119-85-3

Properties

IUPAC Name

hex-3-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

BSVZXPLUMFUWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C=CCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID20870843
Record name 3-Hexenedinitrile
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Molecular Weight

106.13 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Tan crystalline solid; [MSDSonline]
Record name 3-Hexenedinitrile
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CAS No.

1119-85-3
Record name 3-Hexenedinitrile
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Synthetic Methodologies for 1,4 Dicyano 2 Butene

Established Synthetic Pathways

The following sections detail the most prominent methods for synthesizing 1,4-dicyano-2-butene.

Acetylene (B1199291) Bromination and Subsequent Coupling with Trimethylsilyl (B98337) Acetonitrile (B52724)

A notable synthetic route commences with acetylene, proceeding through a brominated intermediate, which is then coupled with a silyl-protected acetonitrile. This method avoids the direct use of highly toxic hydrogen cyanide. google.com

Reaction Mechanism and Procedural Aspects

This two-step process is detailed in patents CN107602337A and CN107602337B. google.com

Step 1: Bromination of Acetylene. The synthesis begins with the bromination of acetylene. google.com In this step, acetylene gas is reacted with bromine in a dichloromethane (B109758) solvent. Dimethylformamide (DMF) is employed as a catalyst to facilitate the reaction, which yields trans-1,2-dibromoethylene. google.com The reaction is typically conducted at room temperature (around 25°C) for approximately four hours. This initial step achieves a high yield and purity.

Step 2: Coupling Reaction. The resulting trans-1,2-dibromoethylene is then subjected to a coupling reaction with trimethylsilyl acetonitrile. google.com This reaction is catalyzed by a cuprous salt, such as copper(I) iodide (CuI), and is carried out in an acetonitrile solvent under reflux conditions (approximately 82°C) for about 20 hours. google.com The final product, 1,4-dicyano-2-butene, is obtained after this coupling stage. google.com

Table 1: Reaction Parameters for the Acetylene-Based Synthesis

Parameter Step 1 (Bromination) Step 2 (Coupling)
Reactants Acetylene, Bromine trans-1,2-dibromoethylene, Trimethylsilyl acetonitrile
Catalyst DMF CuI (2 mol%)
Solvent Dichloromethane Acetonitrile
Temperature 25°C 82°C (reflux)
Reaction Time 4 hours 20 hours
Yield 73% 85%
Purity (GC/NMR) 98.6% 99.2%

Data sourced from patent information.

Catalytic Systems in Coupling Reactions

The choice of catalyst is crucial for the efficiency of the coupling step. Copper(I) salts are foundational to this process. google.com Research has explored advancements to improve reaction efficiency, including the use of bimetallic catalyst systems, such as copper-palladium (Cu-Pd) combinations, which can enhance the efficiency of the coupling reaction.

Transformation from 2-Butene-1,4-Diol (B106632) with Hydrogen Cyanide

An alternative synthesis involves the direct conversion of 2-butene-1,4-diol using hydrogen cyanide (HCN). This one-pot method is described in patent US2646443A.

Reaction Setup and Conditions

The reaction is typically performed in a stainless steel reactor. The charge includes 2-butene-1,4-diol, hydrogen cyanide, a copper bromide (CuBr) catalyst, and hydrobromic acid. The mixture is agitated and heated to 100°C for four hours under autogenous pressure. Following the reaction, the product is extracted using chloroform (B151607) and purified by crystallization. To enhance the reactivity of the hydrogen cyanide, Lewis acid additives like boron trifluoride etherate (BF₃·OEt₂) may be used.

Table 2: Conditions for Synthesis from 2-Butene-1,4-Diol

Parameter Value
Reactants 2-Butene-1,4-diol, Hydrogen Cyanide
Catalyst CuBr (16 wt%)
Solvent None (neat)
Temperature 100°C
Pressure Autogenous (~5 atm)
Reaction Time 4 hours
Yield 35%

Data sourced from patent US2646443A.

Cyano-Substitution of 1,4-Dichloro-2-butene

A widely utilized industrial method involves the cyano-substitution of 1,4-dichloro-2-butene. juniperpublishers.comuobaghdad.edu.iq This process starts with the chlorination of 1,3-butadiene, which produces a mixture of cis- and trans-1,4-dichloro-2-butene (B41546) and 3,4-dichloro-1-butene. juniperpublishers.com

This mixture of dichlorobutenes is then reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN). uobaghdad.edu.iqgoogle.com The reaction is conducted at approximately 80°C in the presence of a cuprous chloride catalyst. juniperpublishers.com An organic nitrile, such as acetonitrile, that is free from aliphatic unsaturation serves as the reaction medium. google.com During the reaction, the initially formed 3,4-dicyano-1-butene undergoes an allylic rearrangement, which increases the yield of the desired 1,4-dicyano-2-butene product in both its cis and trans isomeric forms. juniperpublishers.com Cuprous cyanide can also be used as a catalyst for this conversion, yielding the final product in high percentages. google.com

Reaction Conditions and Catalysis

A primary industrial method for synthesizing 1,4-Dicyano-2-butene involves the reaction of 1,4-dichloro-2-butene with an alkali metal cyanide, such as sodium cyanide. juniperpublishers.comjuniperpublishers.com This reaction is typically conducted in the liquid phase at approximately 80°C. juniperpublishers.comjuniperpublishers.com The process utilizes a cuprous chloride catalyst to facilitate the conversion. juniperpublishers.comjuniperpublishers.com The use of an organic nitrile, which is liquid at the reaction temperature and can dissolve the cuprous halide catalyst, serves as the reaction medium. Suitable nitriles include acetonitrile, propionitrile, and benzonitrile. google.com The preferred temperature range for this reaction is between 75°C and 120°C, with reaction times typically ranging from 5 to 20 hours. google.com

Another established method involves the direct reaction of 2-butene-1,4-diol with hydrogen cyanide. google.com A key development in this process was the discovery that using cuprous bromide as a catalyst significantly improves the yield of 1,4-Dicyano-2-butene compared to the previously used cuprous chloride. google.com This one-pot synthesis is performed under pressurized conditions in a stainless steel reactor at 100°C with agitation for approximately 4 hours.

Emerging Methodologies and Innovations in Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,4-Dicyano-2-butene, with an emphasis on solvent-free conditions and advanced catalytic systems.

Solvent-Free Approaches

Efforts to create more environmentally friendly processes have led to the exploration of solvent-free synthesis methods. chemistrydocs.com These approaches, often involving melt-phase reactions, aim to reduce waste and simplify purification procedures by eliminating the need for organic solvents. researchgate.net Such methodologies are part of a broader trend in organic synthesis towards greener chemistry. researchgate.net

Advanced Catalytic System Developments

Innovations in catalysis are at the forefront of improving the synthesis of 1,4-Dicyano-2-butene.

Bimetallic catalysts, which consist of two different metals, are being investigated to enhance catalytic efficiency and selectivity. nih.gov For instance, Cu-Pd bimetallic systems have shown promise in improving the efficiency of coupling reactions involved in certain synthetic routes to 1,4-Dicyano-2-butene. The synergistic effects between the two metals can lead to superior catalytic performance compared to their monometallic counterparts. rsc.orgnsf.gov

The use of Lewis acid additives is another strategy to boost the reactivity of the synthesis. wikipedia.org In the synthesis of 1,4-Dicyano-2-butene from 2-butene-1,4-diol and hydrogen cyanide, the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) has been shown to enhance the reactivity of the hydrogen cyanide. nih.gov Lewis acids function by accepting an electron pair, which can activate the substrate and accelerate the reaction. princeton.edu

Reactivity and Elucidation of Reaction Mechanisms of 1,4 Dicyano 2 Butene

Nucleophilic Addition Reactions

1,4-Dicyano-2-butene is susceptible to nucleophilic addition reactions, a reactivity profile significantly influenced by the electronic properties of its constituent functional groups.

Role of Cyano Groups as Electron-Withdrawing Moieties

The two cyano (-C≡N) groups in 1,4-dicyano-2-butene play a crucial role in its reactivity. The inherent electronegativity of the nitrogen atom and the triple bond character of the cyano group make it a potent electron-withdrawing group. savemyexams.comdoubtnut.com This electron-withdrawing nature polarizes the molecule, creating electron-deficient centers that are susceptible to attack by nucleophiles. savemyexams.com The conjugation of the double bond with the cyano groups further delocalizes the electron density, enhancing the electrophilic character of the carbon atoms in the butene chain. This makes the compound more reactive towards nucleophilic attack compared to non-conjugated alkenes. libretexts.org

Computational Prediction of Electrophilic/Nucleophilic Attack Sites

Computational methods, such as Density Functional Theory (DFT), are employed to predict the most likely sites for electrophilic and nucleophilic attacks on 1,4-dicyano-2-butene. By calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify electron-rich and electron-deficient regions of the molecule. researchgate.net For 1,4-dicyano-2-butene, the electron-withdrawing cyano groups are expected to lower the energy of the LUMO and localize it on the carbon atoms of the double bond and the cyano groups, making these the predicted sites for nucleophilic attack. Conversely, the HOMO would be associated with the π-system of the double bond, indicating the likely site for electrophilic attack. These computational predictions are valuable for understanding and designing synthetic pathways involving this compound.

Hydrolysis Pathways

Formation of Dihydromuconic Acid

Under acidic or basic conditions, 1,4-dicyano-2-butene undergoes hydrolysis to yield dihydromuconic acid (also known as trans-2-butene-1,4-dicarboxylic acid). google.commedchemexpress.com This reaction involves the conversion of the two nitrile functional groups into carboxylic acid groups. The process is a key step in the synthesis of various industrially significant chemicals. google.com For instance, hydrolysis in concentrated hydrochloric acid has been shown to produce dihydromuconic acid with a melting point of 193–195°C.

Influence of Hydrolytic Conditions on Reaction Efficiency

The efficiency of the hydrolysis of 1,4-dicyano-2-butene to dihydromuconic acid is dependent on the reaction conditions. The stability of the nitrile groups under the specific hydrolytic conditions employed is a critical factor. It is essential to conduct the reaction under substantially anhydrous and oxygen-free conditions to minimize polymerization and other side reactions that can decrease the yield of the desired product. google.com The presence of more than 1 or 2% water can lead to an undesirably alkaline reaction mixture, promoting these unwanted side reactions. google.com

Isomerization Studies

1,4-Dicyano-2-butene can undergo isomerization to form 1,4-dicyano-1-butene. This isomerization is of interest because the resulting isomer, being a liquid at room temperature, is more convenient to handle in industrial processes and can be more reactive in certain applications due to the conjugation of a nitrile group with the ethylenic linkage. google.com

The isomerization can be achieved through thermal or catalytic methods. One method involves heating 1,4-dicyano-2-butene in the presence of an aliphatic amine catalyst with a pKa value between 6 and 12. google.com Another approach utilizes a hydrogenating metal such as copper or cobalt as the catalyst in a non-hydrolyzing reaction medium with a high dielectric constant. google.com

The reaction conditions, including temperature and the choice of catalyst, significantly influence the rate and yield of the isomerization. For instance, using an amine catalyst, a useful temperature range is between 75°C and 150°C. google.com The progress of the isomerization can be monitored by observing the physical state of the product at room temperature; the starting material is a solid, while the isomer is a liquid. google.com

Table 1: Isomerization of 1,4-Dicyano-2-butene with Amine Catalysts

CatalystTemperature (°C)Time (h)Product Refractive Index (nₐ²⁰)Yield (%)
Morpholine1001.51.4642>95
Dimethylamine10011.4640>95
Diethanolamine9521.4652>90

The data indicates that the trans-1,4-dicyano-1-butene isomer is the favored product under these conditions.

Thermal Isomerization to 1,4-Dicyano-1-butene

The isomerization of 1,4-dicyano-2-butene to its isomer, 1,4-dicyano-1-butene, can be achieved through thermal means. This process typically requires elevated temperatures, generally between 75°C and 150°C. google.com The reaction can be carried out without a solvent, where the reactant and the liquid product themselves act as the reaction medium due to their high dielectric constants. google.com However, to ensure efficient contact between the catalyst and the dinitrile in the absence of a solvent, higher temperatures around 150°C are necessary. google.com The isomerization is generally substantially complete within one to two hours at these preferred temperatures, and in many instances, can be finished in less than thirty minutes. google.com The product, 1,4-dicyano-1-butene, is a liquid at room temperature, which offers handling advantages in industrial settings over the solid 1,4-dicyano-2-butene. google.comgoogle.com

The isomerization results in a mixture of geometric isomers of 1,4-dicyano-1-butene. The trans-isomer is characterized by a boiling point of 84.5-86.5°C at 0.35-0.44 mm pressure and a refractive index between 1.4640 and 1.4652. google.com The cis-isomer has a boiling point of 99.5-102.5°C at 0.38 mm pressure and a refractive index between 1.4675 and 1.4690. google.com

Mechanistic Aspects of Isomerization

The isomerization of 1,4-dicyano-2-butene to 1,4-dicyano-1-butene involves a shift of the double bond. In the presence of an amine catalyst, the proposed mechanism involves the amine acting as a base to facilitate this rearrangement. The greater reactivity of 1,4-dicyano-1-butene in some reactions is attributed to its structure, which features a nitrile group conjugated with an ethylenic linkage. google.com

While the detailed mechanism with amine catalysts is a base-catalyzed allylic rearrangement, other catalysts can also effect this transformation. For instance, the isomerization can be catalyzed by hydrogenating metals like copper or cobalt, although this method is generally slower. google.com

Computational studies on the isomerization of similar nitrile compounds, such as 2-methyl-3-butenenitrile, suggest that the reaction can be initiated by the cleavage of the C-CN bond, followed by rotation of the allyl group and subsequent reformation of the C-CN bond. researchgate.net This provides a potential model for understanding the intramolecular rearrangements occurring during the isomerization of 1,4-dicyano-2-butene.

Polymerization Tendencies and Control Strategies

Conditions Promoting Polymerization

1,4-Dicyano-2-butene can undergo polymerization, a reaction that is often undesirable during its synthesis and handling. The presence of certain conditions can promote this tendency. For instance, in the synthesis of 1,4-dicyano-2-butene from 1,4-dichloro-2-butene and alkali metal cyanides, alkaline conditions can lead to dehydrohalogenation and the formation of cyanoprene and other polymeric side products. google.com

The auto-oxidation of related compounds like chloroprene, an intermediate in some synthetic routes to dicyanobutenes, can initiate polymerization, highlighting the sensitivity of unsaturated precursors to oxidative conditions. juniperpublishers.comjuniperpublishers.com The dimerization and oligomerization of acrylonitrile (B1666552), a related α,β-unsaturated nitrile, can lead to the formation of various dicyano isomers and higher oligomers, indicating the general reactivity of such structures towards polymerization. wikipedia.org

Mitigation Strategies for Undesired Polymerization

Several strategies can be employed to control and mitigate the undesired polymerization of 1,4-dicyano-2-butene and related compounds. During the synthesis of chloroprene, which can be a precursor, polymerization inhibitors are used during distillation to prevent auto-oxidation initiated polymerization. juniperpublishers.comjuniperpublishers.com

In the synthesis of 1,4-dicyano-2-butene, avoiding strongly alkaline conditions is crucial to minimize polymerization and side reactions. google.com The use of specific solvent systems and catalysts can also influence the outcome. For example, in the reaction of 1,4-dichloro-2-butene with sodium cyanide, using ethylene (B1197577) glycol monomethyl ether as a solvent in the absence of strong alkali was found to be ineffective, suggesting that the reaction medium plays a critical role in directing the desired reaction pathway and minimizing polymerization. google.com Furthermore, in the synthesis of related dinitriles, conducting the reaction under acidic aqueous conditions has been shown to be favorable. google.com

Proton Transfer Reaction Kinetics

The kinetics of proton transfer from carbon acids, such as derivatives of 1,4-dicyano-2-butene, have been studied to understand their reactivity. The detritiation (removal of a tritium (B154650) isotope) of 1,4-dicyano-2-butene-1-t in water is a base-catalyzed reaction that proceeds at a measurable rate at 25°C. acs.org

This reaction exhibits general base catalysis with amine and phenolate (B1203915) bases. acs.org The Brønsted β values, which indicate the sensitivity of the reaction rate to the basicity of the catalyst, are 0.94 for phenolate bases and 0.98 for secondary amines. acs.org These high values suggest a late transition state where the proton is almost fully transferred to the base.

For the hydroxide (B78521) ion-catalyzed detritiation, the activation parameters have been determined:

Activation Energy (Ea): 15.3 kcal/mol acs.org

Entropy of Activation (ΔS‡): -21.5 cal/mol·K acs.org

The primary hydrogen kinetic isotope effect (kH/kD) for this reaction is 3.9. acs.org A pKa of approximately 21 has been tentatively assigned to this cyanocarbon acid. acs.org These data suggest that the rate-determining step is a direct bimolecular slow proton removal. acs.org The rates of the reverse reaction, the protonation of the carbanion by the conjugate acid of the base, are calculated to be very fast, approaching the diffusion-controlled limit. acs.org

General Base Catalyzed Detritiation Studies

The detritiation of 1,4-dicyano-2-butene-1-t in water has been shown to be a slow, base-catalyzed reaction. acs.org This process involves the removal of a tritium atom, a radioactive isotope of hydrogen, from the first carbon position. Studies have demonstrated that this reaction is subject to general base catalysis, meaning that the rate of reaction is dependent on the concentration of a base and its conjugate acid. acs.org

The reaction is catalyzed by various bases, including hydroxide ions, as well as amine and phenolate bases. acs.org Research has shown that for phenolate bases, the Brønsted β value is 0.94, and for secondary amines, it is 0.98. The Brønsted β value provides insight into the transition state of the proton transfer reaction. Values close to 1.0, as seen here, suggest that the transition state is very similar to the products, with the proton almost fully transferred to the base. acs.org

For the hydroxide ion-catalyzed detritiation, the activation energy (Ea) has been determined to be 15.3 kcal/mole, with an entropy of activation (ΔS‡) of -21.5 e.u. acs.org These parameters provide further understanding of the reaction's kinetics. No catalysis by water acting as a base was detected at 50°C. acs.org A tentative pKa of 21 has also been estimated for 1,4-dicyano-2-butene based on these detritiation studies. acs.org

The data strongly indicate that the rate-determining step is a straightforward bimolecular slow proton removal. acs.org The observation of general base catalysis itself is a key piece of evidence supporting this mechanism. acs.orgosti.gov

Insights from Kinetic Isotope Effects (KIE) in Proton Transfer

The study of kinetic isotope effects (KIE) offers valuable insights into the mechanism of chemical reactions. wikipedia.org In the context of the detritiation of 1,4-dicyano-2-butene, a primary hydrogen kinetic isotope effect (kH/kD) of 3.9 was observed for the hydroxide ion-catalyzed reaction. acs.org This value signifies that the reaction proceeds 3.9 times faster when the hydrogen being removed is protium (B1232500) (H) compared to deuterium (B1214612) (D). A primary KIE of this magnitude is indicative that the C-H bond is being broken in the rate-determining step of the reaction. acs.orgwikipedia.org

Furthermore, investigations into solvent isotope effects have provided additional mechanistic details. For the detritiation of 1,4-dicyano-2-butene-1-t at 25°C with hydroxide as the base, the observed isotope effect, kOH- H2O/kOD- D2O, was 0.722. researchgate.net This was further dissected into a secondary kinetic isotope effect (kOH- H2O/kOD- H2O) of 0.57 and a secondary solvent isotope effect (kOH- H2O/kOH- D2O) of 1.27. researchgate.net When triethylamine (B128534) was used as the base, the observed isotope effect was entirely a secondary solvent isotope effect. researchgate.net These secondary isotope effects, where the isotopic substitution is at a position other than the bond being broken, can provide information about changes in the transition state geometry. wikipedia.org

The combination of general base catalysis data and kinetic isotope effects strongly supports a mechanism involving a slow, bimolecular proton transfer from the cyanocarbon acid to the base. acs.org

Epoxidation and Subsequent Transformations

The carbon-carbon double bond in 1,4-dicyano-2-butene allows it to undergo addition reactions, including epoxidation. aklectures.com

Epoxidation is a reaction that introduces a three-membered ring containing two carbon atoms and one oxygen atom, known as an epoxide or oxirane. aklectures.comlibretexts.org This reaction is typically carried out using a peroxy acid. libretexts.org The formation of an epoxide from 1,4-dicyano-2-butene would result in 1,4-dicyano-2,3-epoxybutane. The presence of the electron-withdrawing cyano groups can influence the reactivity of the double bond towards epoxidizing agents.

Epoxides are reactive intermediates that can undergo ring-opening reactions. science.gov The hydrolysis of an epoxide, typically in the presence of an acid or base catalyst, results in the formation of a diol (a compound with two hydroxyl groups). libretexts.org In the case of 1,4-dicyano-2,3-epoxybutane, hydrolysis would lead to the formation of 1,4-dicyano-2,3-dihydroxybutane. This transformation is a common synthetic route to vicinal diols. libretexts.org

Reduction Reactions and Derivatives

The cyano groups in 1,4-dicyano-2-butene can be reduced to primary amines.

A significant industrial application of 1,4-dicyano-2-butene is its conversion to hexamethylenediamine (B150038). juniperpublishers.com This process involves the reduction of both the carbon-carbon double bond and the two nitrile groups. The hydrogenation of the related compound adiponitrile (B1665535) (which can be formed from 1,4-dicyano-2-butene) to hexamethylenediamine is a key step in the production of nylon 66. juniperpublishers.comjuniperpublishers.com This reduction is typically carried out using a catalyst and hydrogen gas, often in the presence of ammonia (B1221849) to minimize the formation of byproducts. juniperpublishers.comjuniperpublishers.com

Preparation of Diamino-terminated Polybutadienes via Reduction

The synthesis of diamino-terminated polybutadienes can be approached through the chemical reduction of dicyano-terminated polybutadienes. These precursor polymers are synthesized via ring-opening metathesis polymerization (ROMP) of monomers like 1,5-cyclooctadiene (B75094), utilizing a difunctional chain transfer agent such as 1,4-dicyano-2-butene. acs.org The terminal cyano groups of the resulting polymer are then targeted for reduction to primary amine groups.

One common method for this reduction is the use of lithium aluminum hydride (LiAlH₄). acs.orgnih.gov However, research has shown that the reduction of dicyano-terminated telechelic polybutadienes (TPBs), prepared using 1,4-dicyano-2-butene as the chain transfer agent, presents significant challenges. nih.gov Specifically, when these polymers were subjected to reduction with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF), the degree of functionality of the resulting diamino-terminated product was found to be very low, especially for polymers with a molecular weight (Mn) of less than 10 kg/mol . nih.gov

This low functionality is attributed to the acidic nature of the allylic protons located at the α-position relative to the nitrile group in the polymer chain ends derived from 1,4-dicyano-2-butene. nih.gov To investigate this, 1,4-dicyano-2-butene itself was used as a model compound for the LiAlH₄ reduction. The reaction resulted in a rapid color change of the solution to a dark purple/brown, and after 12 hours, the desired product, 1,6-diamino-3-hexene, was not observed upon analysis. nih.gov

To circumvent this issue, an alternative chain transfer agent, 1,8-dicyano-4-octene, which incorporates additional methylene (B1212753) spacers between the cyano group and the double bond, was investigated. This structural modification reduces the acidity of the allylic protons. The reduction of dicyano-terminated TPBs synthesized with 1,8-dicyano-4-octene using LiAlH₄ proceeded cleanly to the corresponding diamine. nih.gov For these polymers with molecular weights up to 38 kg/mol , high functionalities of over 1.7 were achieved. nih.gov

The catalytic hydrogenation of the cis/trans-1,4-dicyanobutene isomers is another method to produce diamines, specifically hexamethylenediamine. google.com This process is typically carried out in the presence of a heterogeneous hydrogenation catalyst containing metals from Group 8 of the periodic table, such as cobalt, nickel, ruthenium, palladium, and platinum. google.com

Table 1: Reduction of Dicyano-Terminated Telechelic Polybutadienes (TPBs)

Chain Transfer AgentReducing AgentObservationsResulting FunctionalityReference
1,4-Dicyano-2-buteneLiAlH₄ in THFLow degree of functionality in the resulting polymer. Model reaction with the CTA alone did not yield the expected diamine.Very low for polymers with Mn <10 kg/mol nih.gov
1,8-Dicyano-4-octeneLiAlH₄ in THFClean reaction to the corresponding diamine.High (>1.7) for polymers with Mn up to 38 kg/mol nih.gov

Advanced Applications and Derivatives in Chemical Research

Role as an Organic Synthesis Intermediate

As a bifunctional molecule, 1,4-dicyano-2-butene serves as a crucial intermediate in the synthesis of a wide array of chemical products, ranging from industrial chemicals to complex molecular frameworks for pharmaceuticals and agrochemicals. wikidata.orgnorman-network.comcenmed.com

1,4-Dicyano-2-butene is a key starting material for several important industrial chemicals. One of the most significant applications is its role in the production of nylon intermediates. uni.lu The hydrogenation of 1,4-dicyano-2-butene (often after isomerization to its conjugated isomer) yields adiponitrile (B1665535) (1,4-dicyanobutane). wikipedia.org Adiponitrile is then hydrogenated to produce hexamethylenediamine (B150038), a primary component in the manufacture of Nylon 6,6. uni.luwikipedia.org

The nitrile groups of 1,4-dicyano-2-butene can also be hydrolyzed under acidic conditions to yield dihydromuconic acid, another valuable chemical precursor. The functional nitrile groups are amenable to various transformations, allowing for the introduction of amines or amides, which facilitates the creation of chemicals for pharmaceuticals and agrochemicals. fishersci.ca

Furthermore, 1,4-dicyano-2-butene can be isomerized to 1,4-dicyano-1-butene, a liquid isomer that is sometimes more advantageous for industrial handling. uni.lu This conjugated isomer, with its carbon-nitrogen triple bond adjacent to the carbon-carbon double bond, exhibits unique reactivity, expanding the range of possible chemical syntheses. uni.lu

The unique arrangement of functional groups in 1,4-dicyano-2-butene makes it an effective building block for assembling complex molecular architectures. fishersci.ca Its bifunctionality allows it to react at both ends, enabling the extension of carbon chains and the formation of larger molecules. The nitrile groups can be hydrolyzed or reduced to introduce other functionalities like carboxylic acids, amides, or amines, which are crucial for constructing polycyclic and heterocyclic compounds used in medicinal chemistry. fishersci.ca The central double bond also offers a site for various addition reactions, further enhancing its synthetic versatility. This capacity to act as a C6-synthon with reactive handles at either end is leveraged by synthetic chemists to construct intricate molecular frameworks from a relatively simple starting material.

Polymer Chemistry and Materials Science Applications

In the realm of materials science, 1,4-dicyano-2-butene is utilized both as a monomer and as a critical agent for controlling polymer structure. nih.govfishersci.com

1,4-Dicyano-2-butene can act as a monomer in polymerization reactions. fishersci.com The presence of the conjugated diene structure allows it to be incorporated into polymer chains. fishersci.ca The nitrile groups introduce polarity into the polymer backbone, which can significantly influence and enhance the physical properties of the resulting materials, such as solubility, chemical resistance, and mechanical strength. fishersci.ca

A more specialized and significant application of 1,4-dicyano-2-butene is its use as a difunctional chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). In this role, it regulates the molecular weight of the resulting polymer and introduces functional groups at both ends of the polymer chain. nih.gov The process involves a cross-metathesis reaction between the CTA and the propagating metal alkylidene complex of the catalyst. ereztech.com

The use of 1,4-dicyano-2-butene as a CTA is particularly effective in the ROMP of cyclic olefins like 1,5-cyclooctadiene (B75094) (COD) to produce high molecular weight telechelic polybutadienes (TPBs). wikipedia.orguni.lu Telechelic polymers, which have reactive functional groups at their chain ends, are valuable as building blocks for block copolymers, network cross-linkers, and adhesives. uni.lu

Research has demonstrated the synthesis of dicyano-terminated TPBs with molecular weights reaching up to 200 kg/mol using this method. fishersci.ca A key challenge in achieving these high molecular weights is the purity of the COD monomer, as impurities like 4-vinylcyclohexene (B86511) (VCH) can act as a competing CTA and hinder polymer growth. wikipedia.orguni.lu To overcome this, researchers have developed "reactive purification" strategies to remove VCH and a "two-stage" protocol. wikipedia.orguni.lu In the two-stage approach, a small amount of COD is first polymerized with the entire quantity of the 1,4-dicyano-2-butene CTA to form a low-viscosity telechelic oligomer; subsequently, the rest of the COD is added to grow the high molecular weight chains. uni.lu This method allows for better molecular weight control and higher functionality in the final TPB. wikipedia.orguni.lu

The resulting dicyano-TPBs can be further modified. For instance, the terminal nitrile groups can be reduced using reagents like lithium aluminum hydride to create diamino-terminated TPBs, which are precursors for materials like styrene-butadiene-styrene (SBS) triblock copolymers. wikipedia.orgfishersci.ca

The table below summarizes findings from research on the synthesis of dicyano-telechelic polybutadienes using 1,4-dicyano-2-butene as a CTA.

MonomerChain Transfer Agent (CTA)Monomer:CTA RatioResulting PolymerMolecular Weight (Mn)Reference
1,5-Cyclooctadiene (COD)1,4-Dicyano-2-buteneVariedDicyano-telechelic polybutadiene (B167195)Up to 200 kg/mol fishersci.ca
1,5-Cyclooctadiene (COD)1,4-Dicyano-2-butene20-40:1 (initial stage)Dicyano-telechelic polybutadieneHigh (20k-200k range) uni.lu

Utilization as a Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP).

Control of Molecular Weight and Functionality in Polymer Synthesis

In the realm of polymer chemistry, 1,4-dicyano-2-butene serves as a critical agent for controlling the structure and properties of polymers. It is particularly effective as a difunctional chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). acs.orgacs.org This methodology is used to synthesize high molecular weight telechelic polybutadienes (TPBs), which are polymers with functional groups at both ends of the chain. acs.orgacs.org

During the ROMP of a monomer like 1,5-cyclooctadiene (COD), the presence of 1,4-dicyano-2-butene allows for the production of polybutadiene chains terminated with cyano groups. acs.orgacs.orgacs.org The molecular weight of the resulting polymer can be effectively controlled through the stoichiometry of the reaction. google.com The cross-metathesis reaction between the propagating metal alkylidene complex and the CTA leads to the formation of these di-functionalized polymers. daneshyari.com

A refined "two-stage" protocol has been developed to enhance control over molecular weight and functionality. acs.orgacs.org This process involves:

Initially polymerizing a small portion of the monomer (COD) with the entire amount of the CTA (1,4-dicyano-2-butene). This creates a telechelic oligomeric butadiene of low viscosity.

Once the CTA is fully consumed, the remainder of the monomer is added to the reaction, allowing the polymer chains to grow to the desired high molecular weight while maintaining the functional end-groups. acs.orgacs.org

This strategic approach yields dicyano-terminated telechelic polybutadienes, which are valuable precursors for other materials. acs.org For instance, the terminal cyano groups can be subsequently reduced to form diamino-terminated TPBs, further expanding their application as building blocks for segmented block copolymers and cross-linking agents. acs.org

ParameterRole of 1,4-Dicyano-2-buteneOutcomeReference
Functionality ControlActs as a difunctional chain transfer agent (CTA) in ROMP.Produces dicyano-telechelic polybutadienes (polymers with -CN at both ends). acs.orgacs.orgdaneshyari.com
Molecular Weight ControlThe ratio of monomer to CTA dictates the final polymer molecular weight.Allows for the synthesis of high molecular weight (20K-200K) polymers with controlled chain length. acs.orgacs.orggoogle.com
Process OptimizationUtilized in a "two-stage" polymerization protocol.Achieves better molecular weight control and higher end-group functionality. acs.org

Catalysis and Organometallic Chemistry

The nitrile groups and the olefinic bond in 1,4-dicyano-2-butene make it an interesting component in organometallic chemistry, where it can function as a ligand in the formation of metal complexes.

1,4-Dicyano-2-butene can act as a ligand, coordinating to metal centers primarily through the nitrogen atoms of its two cyano groups. This coordination ability allows it to be incorporated into various metal-containing molecular architectures. Research has shown its involvement in forming complexes with transition metals. koreascience.kr

A significant application in this area is its use as a bridging ligand to form dinuclear metal complexes. koreascience.kr In these structures, the 1,4-dicyano-2-butene molecule spans between two separate metal centers, with each nitrile group coordinating to a different metal. For example, it has been used to prepare binuclear iridium(I) complexes. koreascience.kr In such a complex, the dicyanobutene (B1295797) ligand effectively links two iridium units, influencing the electronic and structural properties of the resulting supramolecular assembly. koreascience.kr

Precursor Chemistry for Functional Molecules

1,4-Dicyano-2-butene is a key starting material for the synthesis of smaller, highly functionalized organic molecules that are valuable in various chemical industries. alfa-chemical.comalfa-chemical.comlookchem.com

A well-established application of 1,4-dicyano-2-butene is its use as a precursor for cyanoacetaldehyde. thieme-connect.dethieme-connect.com This transformation is achieved through ozonolysis, a powerful reaction that cleaves the carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com

The process involves treating (E)-1,4-dicyano-2-butene with ozone (O₃) at low temperatures, typically around -40°C. thieme-connect.dethieme-connect.com This initially forms an unstable ozonide intermediate, which is then worked up reductively, often using dimethyl sulfide (B99878) (DMS), to yield two equivalents of cyanoacetaldehyde. thieme-connect.dethieme-connect.com Cyanoacetaldehyde is a valuable intermediate for further organic syntheses. thieme-connect.de An alternative, though less common, pathway involves the cis-hydroxylation of the double bond followed by oxidative cleavage to yield the same product. researchgate.netresearchgate.net

ReactantKey ReagentsReaction ConditionsProductReference
(E)-1,4-Dicyano-2-butene1. Ozone (O₃) 2. Dimethyl Sulfide (Me₂S)Ozonation at -40°C, followed by reductive workup.Cyanoacetaldehyde thieme-connect.dethieme-connect.com

The versatility of 1,4-dicyano-2-butene makes it a valuable building block for intermediates used in the synthesis of pharmaceuticals and agrochemicals. guidechem.comlookchem.comxinchem.com A primary pathway involves the catalytic hydrogenation of the double bond and the two nitrile groups. This reduction converts 1,4-dicyano-2-butene into hexamethylenediamine, a crucial monomer for the production of nylon. google.comgoogle.comgoogle.com

Furthermore, the hydrogenation of 1,4-dicyano-2-butene can yield adiponitrile, another key industrial intermediate. google.comjuniperpublishers.com The compound can also be transformed into other useful molecules. For example, through condensation with diethyl malonate, it forms ethyl 2-carbethoxy-6-cyano-4-hexenoate, which can subsequently be converted into pimelic acid through hydrogenation and hydrolysis. cdnsciencepub.com These transformations highlight the role of 1,4-dicyano-2-butene as a central precursor to a range of linear C6 compounds essential for industrial chemistry. google.comgoogle.com

Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental to the identification and structural analysis of 1,4-Dicyano-2-butene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique and complementary information.

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 1,4-Dicyano-2-butene, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming its structure. guidechem.com Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). guidechem.com

In the ¹H NMR spectrum of the symmetric trans-1,4-Dicyano-2-butene, two distinct signals are expected due to the two types of chemically non-equivalent protons.

Olefinic Protons (-CH=CH-): The two protons on the carbon-carbon double bond are chemically equivalent and are expected to appear as a single signal. This signal is typically found in the downfield region characteristic of vinylic protons, generally between 5.0 and 7.0 ppm. The signal would be split into a triplet by the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-CN): The four protons of the two methylene groups are also chemically equivalent. Their signal is expected to appear further upfield compared to the olefinic protons. The presence of the electron-withdrawing cyano group shifts this signal downfield from a typical alkane C-H, likely in the range of 2.5-3.5 ppm. This signal would be split into a doublet by the adjacent olefinic proton.

Proton TypeExpected Chemical Shift (ppm)Expected Splitting Pattern
Olefinic (-CH=CH-)~5.5 - 6.0Triplet
Methylene (-CH₂-CN)~3.2 - 3.4Doublet

The proton-decoupled ¹³C NMR spectrum of trans-1,4-Dicyano-2-butene is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Nitrile Carbons (-C≡N): The carbon atoms of the two cyano groups are equivalent. These typically appear in a characteristic downfield region of the spectrum, generally between 115 and 125 ppm. compoundchem.com

Olefinic Carbons (-CH=CH-): The two equivalent carbon atoms of the double bond will produce a single signal in the alkene region of the spectrum, typically between 120 and 140 ppm. docbrown.info

Methylene Carbons (-CH₂-CN): The two equivalent methylene carbons will give rise to a signal in the upfield region, expected around 20-30 ppm.

Carbon TypeExpected Chemical Shift (ppm)
Nitrile (-C≡N)~117
Olefinic (-CH=CH-)~125
Methylene (-CH₂-CN)~25

Mass spectrometry is used to determine the molecular weight of 1,4-Dicyano-2-butene and to gain structural information from its fragmentation patterns upon ionization. The molecular formula is C₆H₆N₂, corresponding to a molecular weight of approximately 106.13 g/mol . buyersguidechem.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 106. The fragmentation of the molecular ion provides clues to the molecule's structure. Key fragmentation pathways would involve the loss of cyano groups or cleavage of the carbon-carbon bonds.

m/zRelative Intensity (%)Possible Fragment Ion
10619.9[C₆H₆N₂]⁺ (Molecular Ion)
7917.8[M - HCN]⁺
66100.0[C₅H₄]⁺ (Base Peak)
5214.8[C₄H₄]⁺
3926.7[C₃H₃]⁺

Infrared (IR) spectroscopy is an effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,4-Dicyano-2-butene is characterized by the presence of nitrile and alkene functional groups.

C≡N Stretch: The nitrile functional group exhibits a strong and sharp absorption band in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak that is a clear indicator of the presence of a cyano group.

C=C Stretch: The carbon-carbon double bond of the butene backbone gives rise to a stretching vibration. For a trans-alkene, this peak is typically found in the 1680-1665 cm⁻¹ region and is usually of medium intensity.

=C-H Stretch: The C-H bonds of the alkene group show stretching absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-C-H Stretch: The C-H bonds of the methylene groups (sp³ hybridized carbons) absorb just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Nitrile (C≡N)Stretch2260 - 2240
Alkene (C=C)Stretch1680 - 1665
Vinylic C-H (=C-H)Stretch3100 - 3000
Alkyl C-H (-C-H)Stretch2960 - 2850

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Computational Chemistry Approaches

While specific published computational studies on 1,4-Dicyano-2-butene are not widely available, computational chemistry offers powerful theoretical methods to complement experimental data. These approaches can predict and analyze various molecular properties.

Density Functional Theory (DFT) is a prominent method used for such investigations. DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of both cis and trans isomers, calculating bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and Raman activities. These predicted spectra can then be compared with experimental results to confirm structural assignments.

Analyze Electronic Properties: Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. This analysis helps in understanding the molecule's reactivity, potential reaction sites, and electronic transitions.

Determine Thermodynamic Properties: Calculate thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the stability and reactivity of the compound.

These computational tools allow for a deeper understanding of the fundamental properties of 1,4-Dicyano-2-butene, providing a theoretical framework that supports and explains the findings from experimental spectroscopic analysis.

Density Functional Theory (DFT) for Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For 1,4-Dicyano-2-butene, the presence of nitrile groups (electron-withdrawing) and a central carbon-carbon double bond (a π-system) dictates the nature of its frontier orbitals. DFT calculations would be employed to determine the precise energies of these orbitals and visualize their distribution across the molecule. This analysis helps predict how 1,4-Dicyano-2-butene will interact with other reagents in chemical reactions.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital.Represents the molecule's ability to donate electrons (nucleophilicity). A higher energy level indicates stronger electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Represents the molecule's ability to accept electrons (electrophilicity). A lower energy level indicates stronger electron-accepting capability.
ΔE (Energy Gap) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates the chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity and lower stability. nih.gov

ReaxFF Simulations for Reaction Pathway Modeling

ReaxFF is a reactive force field method used in molecular dynamics (MD) simulations to model chemical reactions in large, complex systems. researchgate.net Unlike traditional force fields that have fixed atomic connectivity, ReaxFF uses a bond-order formalism that allows for the continuous formation and breaking of chemical bonds during a simulation. researchgate.netnih.gov This capability enables the explicit modeling of chemical reaction pathways, transition states, and product formation over time.

This method is particularly valuable for studying complex processes such as thermal decomposition, combustion, or catalysis, where numerous elementary reactions occur simultaneously. nih.govresearchgate.net A ReaxFF simulation for 1,4-Dicyano-2-butene could provide invaluable insights into its thermal stability and decomposition mechanisms. By simulating the molecule's behavior at elevated temperatures, researchers could observe the sequence of bond-breaking events, identify short-lived intermediates, and determine the final decomposition products. mdpi.com Such simulations are guided by parameters derived from quantum mechanical calculations, ensuring a reasonable approximation of the real chemical behavior. nih.gov This predictive power helps in understanding the fundamental chemistry of the molecule under various conditions without the need for extensive and potentially hazardous high-temperature experiments.

Database Integration for Predicting Novel Synthetic Routes

Modern organic synthesis is increasingly supported by computer-aided synthesis planning (CASP) tools that leverage vast databases of chemical reactions. rsc.org Platforms like Reaxys integrate decades of curated chemical literature into a searchable database, which can be used to find established synthetic preparations for a target molecule. nyu.edu This integration forms the basis for predictive retrosynthesis, where algorithms suggest potential synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. nih.gov

For 1,4-Dicyano-2-butene, a query of a reaction database would reveal known synthetic methods, such as the dimerization of acrylonitrile (B1666552) or the reaction of 1,4-dichloro-2-butene with a cyanide salt. lookchem.com Beyond just retrieving known routes, advanced CASP tools employ artificial intelligence and machine learning models trained on these databases. These models can identify novel disconnection points in a target molecule that a human chemist might overlook, thereby proposing innovative and potentially more efficient synthetic routes. The software evaluates the suggested pathways based on criteria such as reaction yield, step count, and the cost of starting materials, presenting the user with a ranked list of viable options. nyu.edu

Environmental Research Considerations of 1,4 Dicyano 2 Butene

Environmental Fate and Transport Studies

General Mechanisms of Nitrile Hydrolysis:

Acid-Catalyzed Hydrolysis : In an acidic aqueous solution, the nitrogen atom of the cyano group is protonated. This protonation increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a water molecule. usp.brlibretexts.org The process proceeds through an amide intermediate, which is then hydrolyzed further to form the corresponding carboxylic acid and an ammonium (B1175870) ion. usp.brlibretexts.org

Base-Catalyzed Hydrolysis : Under basic or alkaline conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbon atom of the cyano group. chemistrysteps.comlibretexts.org This reaction also proceeds via an amide intermediate. chemistrysteps.com Further hydrolysis of the amide in the presence of the base yields a salt of the carboxylic acid and ammonia (B1221849). libretexts.org

The hydrolysis of 1,4-dicyano-2-butene would involve these reactions occurring at both cyano groups, ultimately having the potential to form muconic acid (2,4-hexadienedioic acid).

Specific research findings detailing the soil adsorption coefficient (Kₐ or Kₒc) for 1,4-dicyano-2-butene were not identified in the reviewed sources.

The soil adsorption coefficient is a critical parameter used to predict the mobility of a chemical in soil. chemsafetypro.com It quantifies the distribution of a chemical between the solid (soil) and liquid (water) phases. chemsafetypro.com A low Kₐ or Kₒc value indicates weak adsorption to soil particles and high mobility, suggesting a potential to leach into groundwater. Conversely, a high coefficient signifies strong adsorption, less mobility, and a tendency to remain in the soil layer. chemsafetypro.com The determination of this coefficient is a key component in environmental risk assessments. whiterose.ac.uk

Future Directions and Interdisciplinary Research

Exploration of Novel Reaction Pathways and Mechanisms

The development of new synthetic routes to and from 1,4-dicyano-2-butene is a primary focus of ongoing research. A notable advancement is the creation of a novel preparation method utilizing a Ramberg rearrangement reaction. mycocentral.eu This approach starts with 3,3'-sulfonyldipropionitrile (B3035511) and a halogenated alkane, offering a safer process by avoiding the use of highly toxic cyanides. mycocentral.eu The reaction is notable for its simple and safe operational process and the use of inexpensive, readily available raw materials. mycocentral.eu

Another key area of exploration is the isomerization of 1,4-dicyano-2-butene to its isomer, 1,4-dicyano-1-butene. wikipedia.org This transformation is significant because the resulting isomer has unique reactivity, making it a valuable intermediate for producing adiponitrile (B1665535) and hexamethylenediamine (B150038), crucial components for nylon production. wikipedia.org Understanding and optimizing the catalysts for this isomerization, such as specific amines, remains an active area of investigation. nih.govwikipedia.org

Furthermore, detailed mechanistic studies, such as those investigating tandem SN2/E2' reactions for the synthesis of related cyanobutadienes, provide insight into the reactivity of precursors like (Z)-1,4-dibromo-2-butene. wikipedia.org In these studies, 1,4-dicyano-2-butene is a potential byproduct, and its absence in the final product mix suggests that subsequent reaction steps occur more rapidly, a phenomenon that warrants further mechanistic investigation. wikipedia.org

Development of Highly Selective and Sustainable Catalytic Systems

Future progress in the utility of 1,4-dicyano-2-butene is closely linked to the development of more efficient and environmentally benign catalytic systems. A significant area of advancement is in biocatalysis. nih.gov Researchers have successfully employed enzymes for the synthesis of adiponitrile from 1,4-dicyano-2-butene, achieving complete conversion with high selectivity in processes that operate without organic solvents. nih.gov This demonstrates a practical pathway for greener industrial processes. nih.gov

Traditional synthesis methods often rely on metal catalysts, such as the use of cuprous chloride in the reaction of 1,4-dichloro-2-butene with sodium cyanide to produce 1,4-dicyano-2-butene. fishersci.ca Future work will likely focus on improving these catalytic systems to enhance selectivity and reduce waste. The broader field of palladium-catalyzed cyanation of aryl chlorides is also informing the development of new, highly efficient catalysts that could be adapted for the synthesis of dicyano compounds, potentially offering pathways with higher yields and milder reaction conditions. wikipedia.org

Expansion of Advanced Materials Science Applications

The unique molecular structure of 1,4-dicyano-2-butene makes it a promising candidate for applications in advanced materials. A particularly promising application is its use as an electrolyte additive for lithium-ion batteries. mycocentral.eu Research has shown that high-purity, all-trans 1,4-dicyano-2-butene can effectively improve the high-temperature cycle and storage performance of these batteries. mycocentral.eu The additive helps to mitigate the negative effects of moisture and acidity within the electrolyte, leading to enhanced stability and longevity of the battery. mycocentral.eu

Beyond energy storage, 1,4-dicyano-2-butene serves as a monomer in polymer chemistry. fishersci.ca Its dinitrile functionality allows it to be a building block for various polymer chains. fishersci.ca Future research is expected to explore the synthesis of novel polymers with tailored properties by incorporating this compound, potentially leading to new materials for adhesives, plastics, and other industrial applications. nih.govfishersci.ca

Integration of Advanced Computational Methods with Experimental Research

The synergy between experimental work and advanced computational modeling is becoming indispensable for accelerating research into 1,4-dicyano-2-butene. Computational methods such as Density Functional Theory (DFT) are being used to predict the compound's reactivity. nih.gov By calculating frontier molecular orbitals (HOMO/LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attacks, providing a theoretical basis for designing new reactions. nih.gov

Computational analysis has also been crucial in understanding reaction mechanisms and diastereoselectivity. wikipedia.org For instance, in the synthesis of 1-cyano-1,3-butadiene, computational studies helped to elucidate why certain stereoisomers are formed preferentially, confirming that the reaction is under kinetic control. wikipedia.org Furthermore, simulation methods like ReaxFF can model decomposition pathways, which is critical for understanding the compound's stability and identifying potentially hazardous intermediates under various conditions. nih.gov This integration allows for a more rational, targeted approach to designing experiments, saving time and resources while deepening the fundamental understanding of the molecule's chemical behavior.

Q & A

Q. What experimental methods are recommended for synthesizing 1,4-Dicyano-2-butene in academic laboratories?

Synthesis of 1,4-Dicyano-2-butene typically involves cyanation reactions, such as the addition of cyanide groups to a conjugated diene system. While commercial synthesis routes are proprietary, academic protocols often use nitrile precursors under controlled conditions. Key steps include:

  • Catalytic cyanation : Employing transition metal catalysts (e.g., palladium or nickel) to facilitate regioselective cyanide addition.
  • Thermal stability monitoring : Due to its propensity for decomposition under acidic conditions (e.g., explosive decomposition with HCl or H₂SO₄), reaction pH and temperature must be tightly controlled .
  • Purification : Column chromatography or recrystallization to achieve >98% purity, verified via gas chromatography (GC) .

Q. How should researchers characterize the structural integrity of 1,4-Dicyano-2-butene?

A multi-technique approach is essential:

  • Spectroscopy :
    • NMR : Confirm the trans-configuration (δ ~5.8 ppm for vinylic protons) and nitrile group presence (δ ~120 ppm in ¹³C NMR).
    • IR : Identify C≡N stretching vibrations (~2230 cm⁻¹) and C=C bonds (~1650 cm⁻¹).
  • Mass spectrometry : Validate molecular ion peaks at m/z 106 (C₆H₆N₂⁺) .
  • Purity analysis : GC with flame ionization detection (FID) to ensure minimal impurities .

Advanced Research Questions

Q. What mechanistic insights explain the explosive decomposition of 1,4-Dicyano-2-butene under acidic conditions?

The compound’s instability in acidic environments arises from:

  • Protonation of nitrile groups : Leads to resonance destabilization of the conjugated system.
  • Exothermic polymerization : Acid catalysis triggers uncontrolled exothermic reactions, releasing HCN gas and generating explosive intermediates .
    Experimental validation :
  • Conduct calorimetry (DSC/TGA) to quantify decomposition enthalpy.
  • Use in situ FTIR or Raman spectroscopy to track intermediate formation during acid titration.

Q. How can computational models predict the reactivity and stability of 1,4-Dicyano-2-butene?

Methodology :

  • DFT calculations : Optimize molecular geometry and calculate bond dissociation energies (BDEs) for C≡N and C=C bonds.
  • Molecular dynamics (MD) : Simulate decomposition pathways under varying pH and temperature.
  • NIST data cross-validation : Compare computed thermodynamic properties (e.g., ΔfH°) with experimental values from authoritative databases .

Q. What strategies resolve contradictions in reported physicochemical properties of 1,4-Dicyano-2-butene?

  • Data triangulation : Cross-reference results from multiple techniques (e.g., NMR, X-ray crystallography) and databases (NIST, PubChem).
  • Error analysis : Identify measurement biases (e.g., solvent effects in NMR) or instrumental limitations (GC column selectivity) .
  • Collaborative verification : Replicate studies across independent labs to confirm reproducibility .

Research Recommendations

  • Gaps in data : Limited experimental thermodynamic data (e.g., ΔfH°, vapor pressure) necessitate collaborative studies using advanced calorimetry and spectroscopy.
  • Safety protocols : Develop standardized handling guidelines for acidic environments, emphasizing localized exhaust systems and real-time HCN monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.